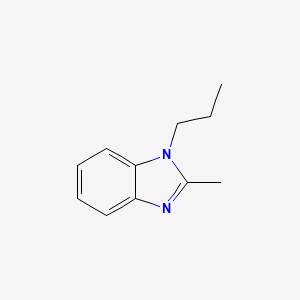
2-Methyl-1-propyl-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1-propyl-1H-benzimidazole is a useful research compound. Its molecular formula is C11H14N2 and its molecular weight is 174.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry Applications
Antiproliferative Activity
Recent studies have shown that derivatives of 2-methyl-1-propyl-1H-benzimidazole exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study reported that specific derivatives displayed potent activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effectiveness at low concentrations (16.38 µM for the most effective derivative) .
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2g | MDA-MB-231 | 16.38 |
| 2d | MDA-MB-231 | 29.39 |
| 1a | MDA-MB-231 | >100 |
Antibacterial Activity
The compound has also demonstrated notable antibacterial properties. In vitro studies indicated that certain derivatives were effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimal inhibitory concentration (MIC) values for these compounds were significantly lower than those of standard antibiotics like amikacin .
Table 2: Antibacterial Activity of this compound Derivatives
| Compound | Bacteria | MIC (µg/mL) |
|---|---|---|
| 2g | Staphylococcus aureus | 4 |
| 2g | Methicillin-resistant S. aureus | 4 |
| 1f | Streptococcus faecalis | 128 |
Antifungal Activity
The antifungal properties of this compound derivatives have also been investigated. Compounds such as 2g showed moderate activity against common fungal strains like Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .
Antiviral Activity
Emerging research indicates potential antiviral applications for benzimidazole derivatives, including those related to the target compound. These derivatives have been studied for their effects against various viral strains such as HIV, hepatitis B and C viruses, and herpes simplex virus .
Case Studies
Case Study: Anticancer Efficacy
A notable study evaluated the anticancer efficacy of a series of N-alkylated benzimidazole derivatives, including those with propyl substitutions. The findings revealed a correlation between the length of alkyl chains and increased antiproliferative activity, suggesting that longer chains enhance cellular uptake and therapeutic effectiveness .
Case Study: Antimicrobial Spectrum
Another investigation focused on the antimicrobial spectrum of these compounds against various bacterial strains. The study highlighted that compounds with longer alkyl chains exhibited superior antibacterial activity compared to their shorter counterparts, reinforcing the importance of structural modifications in enhancing biological activity .
化学反応の分析
Method 2: Phosphorus Oxychloride in Xylene
An alternative method employs phosphorus oxychloride (POCl₃) in xylene to facilitate condensation. For instance, 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid is reacted with N-methyl-O-phenylene-diamine in xylene under reflux, followed by neutralization with sodium hydroxide. This method achieves a 93% yield , highlighting improved efficiency .
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | POCl₃ in xylene, reflux | 93% |
| 2 | Neutralization with NaOH | – |
Substitution Reactions
Benzimidazole derivatives readily undergo nucleophilic substitution, particularly at the 1H-position or para-substituted benzene rings. For example, alkylating agents (e.g., alkyl halides) can replace hydrogen atoms via N-alkylation:
1H-benzimidazole+R-X→N-alkylated benzimidazole
Oxidation and Reduction
While direct oxidation/reduction of 2-Methyl-1-propyl-1H-benzimidazole is less documented, analogous benzimidazoles exhibit:
-
Oxidation : Conversion of sulfur-containing intermediates (e.g., thiosemicarbazides) to oxygenated derivatives using agents like hydrogen peroxide.
-
Reduction : Partial reduction of imine bonds or nitro groups using sodium borohydride or lithium aluminum hydride .
Formation of Derivatives
The compound serves as a scaffold for generating bioactive derivatives. For instance, substitution of hydrogen with alkyl or aryl groups enhances lipophilicity, influencing biological activity (e.g., antifungal, antibacterial effects) .
Key Reaction Conditions and Reagents
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Substitution | Alkyl halides, base (e.g., NaOH) | N-alkylated derivatives |
| Oxidation | H₂O₂, KMnO₄ | Oxygenated derivatives |
| Reduction | NaBH₄, LiAlH₄ | Reduced imine bonds |
| Synthesis | Polyphosphoric acid, POCl₃, xylene | Parent compound |
NMR and Spectroscopic Analysis
For related benzimidazoles, key NMR signals include:
-
¹H NMR : δ 12.90–12.97 ppm (NH proton), δ 7.20–8.20 ppm (aromatic protons) .
-
¹³C NMR : δ 110–160 ppm (aromatic carbons), δ 35–150 ppm (alkyl carbons) .
-
HRMS : Molecular ion peaks confirm molecular weight (e.g., C₁₁H₁₅N₃ for 2-methyl-1-propyl-1H-benzimidazol-5-amine) .
Yield and Purity
Synthesis methods like the POCl₃/xylene route achieve high yields (≥85%) due to optimized reagent stoichiometry and reduced side reactions .
特性
CAS番号 |
5805-77-6 |
|---|---|
分子式 |
C11H14N2 |
分子量 |
174.24 g/mol |
IUPAC名 |
2-methyl-1-propylbenzimidazole |
InChI |
InChI=1S/C11H14N2/c1-3-8-13-9(2)12-10-6-4-5-7-11(10)13/h4-7H,3,8H2,1-2H3 |
InChIキー |
OBOYYFMVZPXZNQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC2=CC=CC=C21)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













